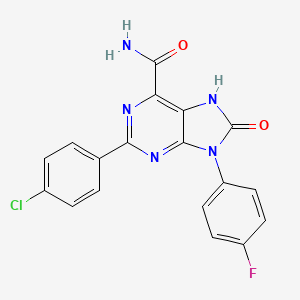

2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 869068-76-8

Cat. No.: VC4422865

Molecular Formula: C18H11ClFN5O2

Molecular Weight: 383.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 869068-76-8 |

|---|---|

| Molecular Formula | C18H11ClFN5O2 |

| Molecular Weight | 383.77 |

| IUPAC Name | 2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C18H11ClFN5O2/c19-10-3-1-9(2-4-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-7-5-11(20)6-8-12/h1-8H,(H2,21,26)(H,23,27) |

| Standard InChI Key | QIOGWOHGZBNMSF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)F)C(=O)N)Cl |

Introduction

2-(4-Chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a chlorophenyl and a fluorophenyl group attached to a purine scaffold. The presence of these functional groups enhances its potential biological activity and chemical stability, making it a subject of interest in various scientific fields, including medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multiple steps:

-

Formation of the Purine Core: This can be achieved through condensation reactions involving formamide derivatives and appropriate aldehydes or ketones.

-

Introduction of Chlorophenyl and Fluorophenyl Groups: These groups are introduced through nucleophilic aromatic substitution reactions, often requiring strong bases and polar aprotic solvents.

-

Final Coupling and Purification: The final step involves coupling the substituted purine core with the carboxamide group, followed by purification using techniques such as recrystallization or chromatography.

Biological Activity and Applications

2-(4-Chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound can interact with specific molecular targets, modulating their activity and leading to various biological effects.

Antibacterial Activity

While specific data on the antibacterial activity of this compound is limited, similar purine derivatives have shown significant antibacterial properties against various bacterial strains. The presence of electron-withdrawing and donating groups on the phenyl rings enhances its interaction with bacterial enzymes.

Similar Compounds

-

2-(4-Fluorophenyl)-9-(4-Methoxyphenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide: This compound shares structural similarities but differs in its substituents, leading to variations in biological activities.

-

9-(4-tert-Butylphenyl)-2-(4-Fluorophenyl)-8-Oxo-8,9-Dihydro-7H-Purine-6-Carboxamide: This compound has a tert-butyl group instead of a chlorophenyl group, affecting its chemical stability and biological activity.

Uniqueness

The unique combination of chlorophenyl and fluorophenyl groups attached to a purine scaffold imparts distinct chemical and biological properties to 2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, making it valuable for research and development.

Research Findings and Data

Due to the limited availability of specific research data on 2-(4-chlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, the following table provides a general overview of the biological activity of similar purine derivatives:

| Compound | Biological Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Similar Purine Derivatives | Antibacterial | Varies by strain (e.g., 4.69 µM for Bacillus subtilis) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume